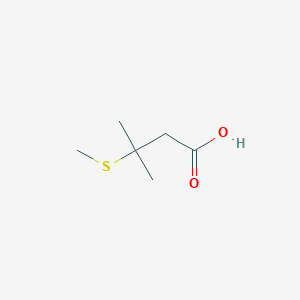
1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride is an organic compound with a unique structure that includes a cyclopropane ring, a sulfonyl chloride group, and a diethylamino group
Vorbereitungsmethoden
The synthesis of 1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common route includes the reaction of cyclopropane-1-sulfonyl chloride with 3-(diethylamino)-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl chloride derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials due to its reactivity and functional groups.
Wirkmechanismus
The mechanism of action of 1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The diethylamino group may also interact with biological membranes, affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride include:
1-(Chloromethyl)cyclopropane-1-sulfonyl chloride: This compound has a similar cyclopropane and sulfonyl chloride structure but lacks the diethylamino group.
1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride: This compound includes a difluoromethyl group instead of the diethylamino group, leading to different reactivity and applications.
1-(1,1-Dihydroxypropyl)cyclopropane-1-sulfonyl chloride: This compound has a dihydroxypropyl group, which affects its solubility and reactivity compared to the diethylamino derivative.
Eigenschaften
Molekularformel |
C10H20ClNO3S |
|---|---|
Molekulargewicht |
269.79 g/mol |
IUPAC-Name |
1-[3-(diethylamino)-2-hydroxypropyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H20ClNO3S/c1-3-12(4-2)8-9(13)7-10(5-6-10)16(11,14)15/h9,13H,3-8H2,1-2H3 |
InChI-Schlüssel |
ADXHCFYEIPQMSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(CC1(CC1)S(=O)(=O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13525009.png)



![2-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13525039.png)
![rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine](/img/structure/B13525045.png)
![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13525050.png)




